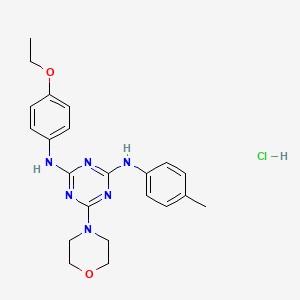
N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this typically belong to the class of organic compounds known as triazines, which are characterized by a ring structure containing three nitrogen atoms and three carbon atoms . They often have various substituents attached to the ring, which can include phenyl groups, alkyl groups, or other functional groups .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact method would depend on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition-elimination reactions . The exact reactions would depend on the specific substituents present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. These might include measuring the melting point, boiling point, solubility, and spectral properties (such as UV/Vis, IR, NMR, and mass spectra) .Wissenschaftliche Forschungsanwendungen
Pharmacological Significance of Structurally Similar Compounds
Compounds with complex molecular structures, such as triazine derivatives, have been extensively studied for their diverse pharmacological activities. For example, morpholine and piperazine rings are significant in medicinal chemistry due to their broad spectrum of pharmaceutical applications, including their role in the synthesis of various derivatives with potent pharmacophoric activities (Al-Ghorbani Mohammed et al., 2015). Similarly, triazine scaffolds are notable for their wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties (Tarawanti Verma et al., 2019).
Analytical Methods for Determining Antioxidant Activity
Understanding the antioxidant activity of chemical compounds is crucial for evaluating their potential health benefits. Various analytical methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP assays, have been developed to assess the antioxidant capacity of complex samples. These methods are based on chemical reactions and spectrophotometry, providing insights into the kinetics or equilibrium state of antioxidant activity (I. Munteanu & C. Apetrei, 2021).
Impact of Environmental Contaminants
The presence of chemical compounds in the environment, especially those with endocrine-disrupting properties, has raised concerns regarding their potential health effects. For instance, PCBs and their metabolites have been shown to interact with the endocrine system in mammals, including humans, highlighting the need for further research on their occurrence, toxicity, and health effects (N. Quinete et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-3-30-19-10-8-18(9-11-19)24-21-25-20(23-17-6-4-16(2)5-7-17)26-22(27-21)28-12-14-29-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTYITDWSVKWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)
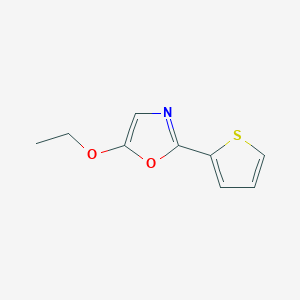
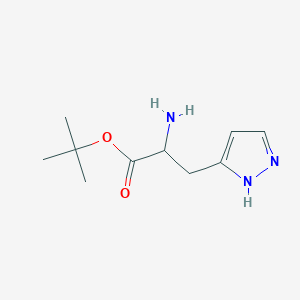
![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)
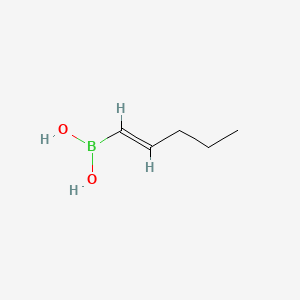
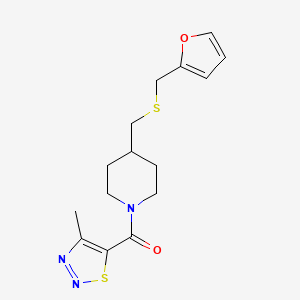
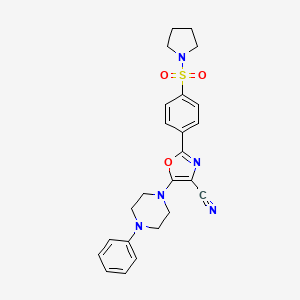
![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)
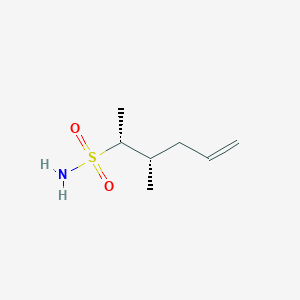
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)